molecular formula C19H24N2O2 B101267 Dicarfen CAS No. 15585-88-3

Dicarfen

Cat. No.: B101267
CAS No.: 15585-88-3
M. Wt: 312.4 g/mol
InChI Key: YDUHWSSRUBOPKZ-UHFFFAOYSA-N
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Description

DICARFEN is a chemical compound with the molecular formula C19H24N2O2 . It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique structure and properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DICARFEN involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes. This often involves continuous flow reactors, which allow for better control over reaction conditions and higher production efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: DICARFEN undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions: The reactions of this compound are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

DICARFEN has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including inflammation and pain.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of DICARFEN involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes, modulating receptor activity, or altering cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

DICARFEN can be compared with other similar compounds, such as:

Uniqueness: this compound’s uniqueness lies in its specific chemical structure, which imparts distinct properties and applications. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2-(diethylamino)ethyl N,N-diphenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-3-20(4-2)15-16-23-19(22)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUHWSSRUBOPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165979
Record name Dicarfen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15585-88-3
Record name Carbamic acid, N,N-diphenyl-, 2-(diethylamino)ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15585-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicarfen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015585883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicarfen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICARFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7MDS492AC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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